WDR46: A Technical Guide on Gene Function and Cellular Localization
WDR46: A Technical Guide on Gene Function and Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WD repeat domain 46 (WDR46) is a crucial nuclear scaffold protein primarily localized in the nucleolus.[1] Its fundamental role involves organizing the machinery for 18S ribosomal RNA (rRNA) processing, a key step in ribosome biogenesis.[1][2] WDR46 is a component of the small subunit (SSU) processome and ensures the proper localization of essential processing factors like Nucleolin (NCL) and DDX21.[2][3][4] Emerging evidence has implicated WDR46 in the pathogenesis of human diseases, most notably in Hepatitis B virus (HBV)-associated hepatocellular carcinoma (HCC), where it promotes tumor progression.[5] This document provides a comprehensive technical overview of WDR46's function, cellular localization, involvement in signaling pathways, and relevant experimental methodologies.
Gene and Protein Characteristics
WDR46, also known as BING4 or C6orf11, is a protein-coding gene located on chromosome 6.[6] The protein belongs to the large family of WD40 repeat-containing proteins, which are known to act as scaffolds for protein-protein interactions, coordinating the assembly of multi-protein complexes.[7]
| Characteristic | Description | Source |
| Full Gene Name | WD repeat domain 46 | HGNC |
| Official Symbol | WDR46 | HGNC:13923 |
| Aliases | BING4, C6orf11, UTP7 | GeneCards[3], UniProt[4] |
| Protein Class | WD repeat domain containing | GeneCards[3] |
| Chromosomal Location | Chromosome 6: 33,279,108-33,289,247 (GRCh38) | Ensembl[6] |
| Molecular Function | RNA binding, Scaffold for protein complex assembly | UniProt[4], GeneCards[3] |
Core Function: A Nucleolar Scaffold in Ribosome Biogenesis
The primary and most well-characterized function of WDR46 is its role as a structural scaffold within the nucleolus.[1][4] It is a highly insoluble protein whose localization is independent of DNA or RNA, underscoring its role as a fundamental component of the nuclear scaffold.[2]
WDR46 is an integral part of the SSU processome, the large ribonucleoprotein complex responsible for the early processing of pre-rRNA and the biogenesis of the 40S ribosomal subunit.[3][4] Its key function is to ensure the correct spatial organization of the 18S rRNA processing machinery.[1][2] WDR46 achieves this by recruiting and maintaining the localization of key processing factors within the granular component (GC) of the nucleolus.[1][2]
Key protein interactions include:
-
DDX21 and Nucleolin (NCL): These proteins are essential for 18S rRNA processing. Depletion of WDR46 leads to their mislocalization from the granular component to the nucleolar periphery. WDR46 is critical for their recruitment to the nucleoli after cell division.[1][2]
-
NOP2 and EBNA1BP2: These factors are involved in 28S rRNA processing and their localization is unaffected by the loss of WDR46, highlighting the specific role of WDR46 in the 18S rRNA pathway.[2][3]
Cellular Localization
Consistent evidence from multiple sources confirms that WDR46 is primarily localized to the nucleolus .[1][4][8] The Human Protein Atlas reports a main subcellular location in the nucleoli, with some observed expression in the nucleus and cytoplasm.[8]
The N- and C-terminal regions of WDR46 are predicted to be intrinsically disordered, and these regions are critical for both its nucleolar localization and its ability to interact with binding partners.[1][2] Its nature as a highly insoluble protein that localizes independently of nucleic acids reinforces its identity as a core structural component of the nucleolus.[2]
Role in Disease and Signaling Pathways
While essential for a fundamental cellular process, dysregulation of WDR46 has been linked to human diseases, particularly cancer.
Hepatocellular Carcinoma (HCC)
A significant pathogenic role for WDR46 has been identified in HBV-associated HCC.[5]
-
Stabilization by HBc: The HBV core protein (HBc) enhances the stability of the WDR46 protein.[5]
-
Inhibition of Ubiquitination: HBc achieves this by preventing the E3 ubiquitin ligase TRIM25 from interacting with WDR46, thereby reducing its ubiquitination and subsequent degradation.[5]
-
Upregulation of NUSAP1: Stabilized WDR46 enhances the interaction between the transcription factor c-Myc and the promoter of the Nucleolar and Spindle Associated Protein 1 (NUSAP1) gene, leading to increased NUSAP1 transcription.[5]
-
Tumor Progression: NUSAP1 is a critical regulator of mitosis, and its upregulation contributes to increased cell proliferation, migration, and overall HCC progression.[5]
Elevated WDR46 expression in HCC patients is correlated with more advanced tumor stages (TNM >II), portal vein invasion, and poorer overall survival.[5]
Other Cancers and Neurodevelopmental Disorders
-
Other Cancers: Studies have noted an association between WDR46 and the development of gastric and colorectal cancers, though the mechanisms are less defined than in HCC.[5]
-
Neurodevelopmental Disorders (NDDs): Large-scale genetic analyses have identified de novo variants in WDR46 in individuals with NDDs, including autism spectrum disorder.[9] WDR45, a related gene, is more strongly linked to specific neurodegenerative disorders, suggesting a critical role for this protein family in neurological function.[10]
Quantitative Data Summary
Table 1: WDR46 Expression in Normal Human Tissues
(Data summarized from publicly available databases like GTEx and BioGPS as referenced by GeneCards[3])
| Tissue Category | High Expression Tissues | Moderate/Low Expression Tissues |
| Hematopoietic/Immune | Peripheral blood mononuclear cells, B-lymphocytes, CD8+ T-cells | Blood |
| Nervous System | Nervous system (general), Brain, Cerebellum, Cerebral Cortex | - |
| Reproductive | Testis | - |
| Glandular | Pancreas | Liver |
| Other | Lung, Skin | Intestine |
Table 2: Clinical Correlation of WDR46 Expression in Hepatocellular Carcinoma (HCC)
(Data from analysis of ICGC and other HCC cohorts[5])
| Clinical Parameter | Observation | Significance |
| Tumor vs. Adjacent Tissue | WDR46 expression is significantly elevated in HCC tissues. | Indicates a role in tumorigenesis. |
| HBV Status | Expression is particularly elevated in HBV-related HCC. | Links WDR46 to viral oncogenesis. |
| TNM Stage | Higher expression in stages >II compared to ≤II. | Correlates with tumor progression. |
| Portal Vein Invasion | Higher expression in patients with portal vein invasion. | Correlates with metastasis/invasion. |
| Prognosis | High WDR46 levels are associated with poorer Overall Survival (OS). | Suggests value as a prognostic biomarker. |
Key Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) to Identify WDR46 Interactors
This protocol describes the isolation of WDR46 and its binding partners from cell lysates. The methodology is adapted from standard Co-IP procedures.[11][12][13]
Objective: To validate known interactors (e.g., DDX21) and identify novel binding partners of WDR46.
Methodology:
-
Cell Lysis:
-
Culture HeLa or HepG2 cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes with gentle rocking using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-Clearing:
-
Transfer the supernatant to a new tube. Determine protein concentration using a Bradford or BCA assay.
-
To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-4 µg of a validated anti-WDR46 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype-matched IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
-
Add 40 µL of Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against WDR46 and suspected interactors (e.g., anti-DDX21, anti-NCL). Alternatively, eluted proteins can be identified using mass spectrometry.
-
References
- 1. Gene - WDR46 [maayanlab.cloud]
- 2. Nucleolar scaffold protein, WDR46, determines the granular compartmental localization of nucleolin and DDX21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. HBV core protein enhances WDR46 stabilization to upregulate NUSAP1 and promote HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene: WDR46 (ENSG00000227057) - Summary - Homo_sapiens - Ensembl genome browser 115 [useast.ensembl.org]
- 7. WD40 repeat - Wikipedia [en.wikipedia.org]
- 8. WDR46 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Integrated gene analyses of de novo variants from 46,612 trios with autism and developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WDR45, one gene associated with multiple neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
